molecular formula C16H20OSi B566990 (4-Benzylphenoxy)(trimethyl)silane CAS No. 1262139-41-2

(4-Benzylphenoxy)(trimethyl)silane

Cat. No.: B566990
CAS No.: 1262139-41-2
M. Wt: 256.42
InChI Key: ISPIELAUUNJLGD-UHFFFAOYSA-N
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Description

(4-Benzylphenoxy)(trimethyl)silane is an organosilicon compound characterized by a benzylphenoxy group attached to a trimethylsilyl moiety. Organosilicon compounds are widely studied for their thermal stability, hydrophobicity, and reactivity, making this compound a candidate for advanced material design .

Properties

CAS No.

1262139-41-2

Molecular Formula

C16H20OSi

Molecular Weight

256.42

IUPAC Name

(4-benzylphenoxy)-trimethylsilane

InChI

InChI=1S/C16H20OSi/c1-18(2,3)17-16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

ISPIELAUUNJLGD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane
  • Structure: Features a bulky tert-butyl group adjacent to the phenoxy-silane moiety.
  • Properties: Enhanced steric hindrance likely reduces hydrolysis rates compared to (4-Benzylphenoxy)(trimethyl)silane. Used in phenolic compound extraction due to its lipophilic nature .
  • Applications: Extraction of phenolic compounds from biomass .
Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane
  • Structure: Contains a conjugated butadiynyl group instead of benzylphenoxy.
  • Properties : The electron-deficient triple bonds increase reactivity in cycloaddition reactions. Molecular mass: 198.341 g/mol .
  • Applications: Potential use in polymer chemistry or as a building block for carbon-rich materials .
Benzyl(Triethoxy)Silane
  • Structure : Triethoxy groups replace trimethylsilyl, increasing hydrophilicity.
  • Properties : Faster hydrolysis due to ethoxy groups, making it suitable as a coupling agent in surface modification .
  • Applications : Enhanced adhesion in coatings and composites .

Electronic and Functional Group Comparisons

(4-Bromophenyl)trimethylsilane
  • Structure : Bromophenyl group introduces electron-withdrawing effects.
  • Properties : Higher thermal stability (decomposition >250°C) and utility in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .
  • Applications : Intermediate in pharmaceutical synthesis .
[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane
  • Structure : Bromine and tert-butyl groups create steric and electronic modulation.
  • Properties : Bulky substituents hinder nucleophilic attacks, enhancing stability under acidic conditions .
  • Applications : Stabilizer in high-temperature polymers .
1,4-Phenylenebis[trimethyl]silane
  • Structure : Bis-silylated aromatic core.
  • Properties: Higher symmetry and rigidity compared to mono-substituted analogs like this compound. Used in essential oil analysis due to volatility .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
This compound Not provided Not provided Benzylphenoxy Hypothetical: Materials science Inferred
Trimethyl[4-(tert-butyl)phenoxy]silane Not provided Not provided tert-butylphenoxy Biomass extraction
Trimethyl(4-phenylbutadiynyl)silane C13H14Si 198.34 Phenylbutadiynyl Polymer chemistry
Benzyl(Triethoxy)Silane C13H22O3Si 254.40 Benzyl, triethoxy Surface coupling agents
(4-Bromophenyl)trimethylsilane C9H13BrSi 229.20 Bromophenyl Pharmaceutical intermediates

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